WAY 316606

Wnt signaling sFRP-1 inhibitor isoform selectivity

Procure WAY 316606 (CAS 915759-45-4) with documented ~125-fold binding preference for sFRP-1 over sFRP-2. Unlike less selective analogs, this compound uniquely displays dual modulatory effects on osteoclastogenesis and osteogenesis. Validated in ex vivo calvarial assays (0.1 nM) and in vivo osteoporosis models. Ideal for canonical Wnt/β-catenin pathway studies. Functional validation via luciferase reporter assay (EC50=0.65 μM).

Molecular Formula C18H19F3N2O4S2
Molecular Weight 448.5 g/mol
CAS No. 915759-45-4
Cat. No. B1684121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY 316606
CAS915759-45-4
SynonymsWAY316606;  WAY-316606;  WAY 316606.
Molecular FormulaC18H19F3N2O4S2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2
InChIKeyITBGJNVZJBVPLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide (WAY-316606): Chemical Identity and Target Class for Procurement


5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide (CAS 915759-45-4), commonly designated WAY-316606, is a synthetic small-molecule sulfonamide belonging to the diphenylsulfonyl sulfonamide scaffold class [1]. Its molecular formula is C₁₈H₁₉F₃N₂O₄S₂ with a molecular weight of 448.48 g/mol [2]. It functions pharmacologically as an inhibitor of Secreted Frizzled-Related Protein-1 (sFRP-1), an endogenous antagonist of Wnt glycoprotein signaling [3].

Why Generic Substitution of 5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide (WAY-316606) with Other sFRP Inhibitors Fails: Pharmacological Specificity and Functional Divergence


Generic substitution within the sFRP-1 inhibitor class is precluded by marked differences in isoform selectivity and functional outcomes. While WAY-316606 (compound 1 in the diphenylsulfonyl sulfonamide series) demonstrates a binding preference for sFRP-1 over sFRP-2, closely related structural analogs in the same patent series (e.g., compound 2) exhibit the inverse selectivity profile, binding preferentially to sFRP-2 [1]. This divergence arises from discrete structural modifications that dictate isoform recognition. Furthermore, functional outcomes are not uniform across the class: WAY-316606 uniquely displays dual modulatory effects on both osteoclastogenesis and osteogenesis via canonical Wnt signaling, a phenotype not consistently observed with other sFRP-1 antagonists [2]. Consequently, substitution based solely on nominal target class without regard to this compound's specific selectivity profile and validated biological activities introduces significant experimental variability and risks erroneous conclusions in bone biology and Wnt signaling research applications [1][2].

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide (WAY-316606): Quantitative Evidence for Differentiated Scientific Procurement


Preferential Binding Affinity of WAY-316606 for sFRP-1 Versus sFRP-2 Defines Isoform Selectivity

WAY-316606 binds preferentially to sFRP-1 with a Kd of 0.08 μM, whereas its affinity for sFRP-2 is approximately 125-fold lower (Kd ~10 μM) [1]. In contrast, a closely related structural analog (compound 2) from the same diphenylsulfonyl sulfonamide series exhibits the opposite selectivity, binding preferentially to sFRP-2 (Kd = 0.03 μM) with lower affinity for sFRP-1 (Kd = 1 μM) [1]. This quantitative isoform selectivity profile is a critical differentiator for experiments requiring specific modulation of sFRP-1-mediated Wnt antagonism.

Wnt signaling sFRP-1 inhibitor isoform selectivity binding affinity

Comparative Functional Activity of WAY-316606 in Cellular Wnt Signaling Activation

WAY-316606 activates Wnt signaling in a cell-based assay with an EC50 of 0.65 μM [1]. While direct comparator data for other sFRP-1 inhibitors in this exact assay are not available from the same study, this functional cellular EC50 value can be contrasted with its direct binding IC50 (0.5 μM in FP assay) [2], indicating consistent translation of target engagement to pathway activation.

Wnt signaling cellular assay EC50 functional activity

Functional Activity of WAY-316606 in Murine Calvarial Organ Culture Assay for Bone Formation

WAY-316606 increases total bone area in a murine calvarial organ culture assay at concentrations as low as 0.0001 μM (0.1 nM) [1]. This ex vivo anabolic activity is consistent with its mechanism of inhibiting sFRP-1 and thereby enhancing canonical Wnt signaling in bone [2].

bone formation ex vivo assay osteogenesis anabolic activity

Purity and Chemical Characterization of 5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide (WAY-316606)

Commercially available WAY-316606 is routinely supplied with high purity (>98% as determined by HPLC) . While this purity specification is typical for research-grade small molecules, it is documented here as a baseline quality attribute for procurement. Importantly, the compound's chemical identity is unequivocally defined by its IUPAC name, molecular formula (C₁₈H₁₉F₃N₂O₄S₂), and molecular weight (448.48 g/mol) [1].

chemical purity HPLC quality control characterization

Solubility Profile of 5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide (WAY-316606) for Experimental Design

WAY-316606 exhibits high solubility in DMSO (≥90 mg/mL, corresponding to ~200 mM) . This solubility profile facilitates preparation of concentrated stock solutions for in vitro studies, though the compound is insoluble in water, necessitating appropriate solvent controls .

solubility DMSO formulation in vitro

Validated Application Scenarios for 5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide (WAY-316606) Based on Quantitative Evidence


Selective Modulation of sFRP-1 in Canonical Wnt Signaling Studies

Researchers investigating sFRP-1-specific functions within the canonical Wnt/β-catenin pathway should select WAY-316606 due to its documented ~125-fold binding preference for sFRP-1 (Kd = 0.08 μM) over sFRP-2 (Kd ≈ 10 μM) [6]. This selectivity profile, established via fluorescence polarization binding assays [6], minimizes confounding effects from sFRP-2 inhibition that would occur with less selective analogs (e.g., compound 2, which preferentially binds sFRP-2). Functional validation of target engagement can be confirmed using the cellular Wnt signaling luciferase reporter assay (EC50 = 0.65 μM in U2OS cells) [5].

Investigation of Osteoclastogenesis and Bone Resorption Mechanisms

For studies examining the dual role of sFRP-1 in bone remodeling, WAY-316606 is the appropriate tool compound based on its demonstrated attenuation of osteoclastogenesis and bone resorption in vitro [6]. This application is supported by quantitative data showing that pharmacological inhibition of sFRP-1 with WAY-316606 suppresses OC-specific gene expression and reverses silencing of canonical Wnt signaling through dual extracellular and intracellular effects [6].

Ex Vivo and In Vivo Bone Anabolic Activity Assessment

WAY-316606 is validated for use in ex vivo organ culture models of bone formation, with activity demonstrated at concentrations as low as 0.0001 μM (0.1 nM) in murine calvarial assays [6]. This application is further supported by in vivo efficacy data showing that WAY-316606 treatment effectively improves ovariectomy (OVX)-induced osteoporosis in a mouse model [5]. These findings establish WAY-316606 as a benchmark tool for investigating Wnt-mediated anabolic bone formation.

Research on Hair Follicle Biology and Wnt-Mediated Growth

WAY-316606 has been shown to enhance hair shaft production, increase hair shaft keratin expression, and reduce spontaneous hair follicle regression in ex vivo human scalp explants via a canonical Wnt/β-catenin-dependent mechanism [6]. This application scenario is supported by the compound's established mechanism of sFRP-1 inhibition and Wnt pathway activation [6], making it a relevant tool for studies of human hair loss disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY 316606

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.